1-Phényl-2-(triméthylsilyl)acétylène

Vue d'ensemble

Description

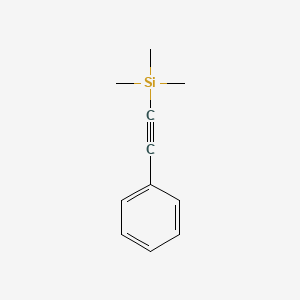

1-Phenyl-2-(trimethylsilyl)acetylene is a compound with the molecular formula C11H14Si. It is an SiMe3-substituted alkyne, known for its applications in organic synthesis and polymer chemistry . The compound is also referred to as phenylethynyl-trimethylsilane or trimethyl(phenylethynyl)silane .

Applications De Recherche Scientifique

1-Phenyl-2-(trimethylsilyl)acetylene has several applications in scientific research:

Organic Synthesis: Used in the preparation of donor-stabilized platinum-η2-alkyne complexes.

Polymer Chemistry: Polymerization by various transition metal catalysts.

Material Science: Used in the development of high-performance materials such as gas separation membranes.

Mécanisme D'action

Target of Action

It is known that this compound is aSiMe3-substituted alkyne , which suggests that it may interact with various biological targets depending on the specific context.

Mode of Action

1-Phenyl-2-(trimethylsilyl)acetylene: undergoes coupling with propargylic and allylic alcohols . This suggests that it can form bonds with these alcohols, potentially altering their structure and function.

Biochemical Pathways

It is known that this compound can undergo polymerization by various transition metal catalysts , indicating that it may be involved in the formation of polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-2-(trimethylsilyl)acetylene . For instance, it should be stored under inert gas and should avoid light, air, and moisture as these conditions can lead to decomposition

Analyse Biochimique

Biochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the context of polymerization and coupling reactions. It interacts with various transition metal catalysts, facilitating the polymerization process. The compound undergoes coupling with propargylic and allylic alcohols, forming complex structures that are essential in organic synthesis . The nature of these interactions involves the formation of stable complexes with transition metals, which act as catalysts in the polymerization process.

Molecular Mechanism

At the molecular level, 1-Phenyl-2-(trimethylsilyl)acetylene exerts its effects through binding interactions with transition metal catalysts. These interactions facilitate the formation of stable complexes, which are crucial for the polymerization and coupling reactions. The compound’s SiMe3 group plays a vital role in stabilizing these complexes, enhancing their reactivity and efficiency in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Phenyl-2-(trimethylsilyl)acetylene are critical factors influencing its effectiveness. The compound is sensitive to light, air, and moisture, which can lead to its degradation over time. Proper storage under inert gas and in dark conditions is essential to maintain its stability. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is crucial for consistent experimental results .

Transport and Distribution

Within cells and tissues, 1-Phenyl-2-(trimethylsilyl)acetylene is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions influence its localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s transport and distribution mechanisms are essential for its role in organic synthesis .

Subcellular Localization

The subcellular localization of 1-Phenyl-2-(trimethylsilyl)acetylene is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for optimizing its use in biochemical reactions and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(trimethylsilyl)acetylene can be synthesized through various methods. One common method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetrabutylammonium fluoride (TBAF) . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide .

Industrial Production Methods

Industrial production methods for 1-Phenyl-2-(trimethylsilyl)acetylene typically involve large-scale Sonogashira coupling reactions, utilizing palladium catalysts and copper co-catalysts under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-Phenyl-2-(trimethylsilyl)acetylene undergoes various chemical reactions, including:

Coupling Reactions: It couples with propargylic and allylic alcohols.

Polymerization: It can be polymerized using various transition metal catalysts.

Hydrogenation: Semi-hydrogenation over Lindlar catalyst to give styrene.

Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne.

Common Reagents and Conditions

Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and TBAF for deprotection.

Hydrogenation: Lindlar catalyst.

Oxidative Coupling: Base and copper (II) salts.

Major Products

Styrene: From semi-hydrogenation.

Diphenylbutadiyne: From oxidative coupling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetylene: Similar structure but lacks the trimethylsilyl group.

Trimethyl(phenyl)silane: Similar but lacks the alkyne functionality.

Ethynyltrimethylsilane: Similar but lacks the phenyl group.

Uniqueness

1-Phenyl-2-(trimethylsilyl)acetylene is unique due to its combination of a phenyl group and a trimethylsilyl-protected alkyne, making it versatile in various synthetic applications .

Activité Biologique

1-Phenyl-2-(trimethylsilyl)acetylene (PTMSA) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with PTMSA, highlighting relevant studies, mechanisms of action, and its applications in drug development.

Chemical Structure:

- Molecular Formula: C12H14Si

- CAS Number: 2170-06-1

PTMSA features a phenyl group attached to a trimethylsilyl-acetylene moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of PTMSA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trimethylsilyl (TMS) group serves as a protective moiety that can enhance the compound's stability and solubility in biological systems.

Potential Mechanisms:

- Enzyme Inhibition: PTMSA may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could modulate receptor activity, influencing signal transduction processes.

Antimicrobial Properties

Research indicates that PTMSA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of alkynylsilanes, including PTMSA, showed potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

PTMSA has been investigated for its anticancer properties. A notable study explored the synthesis of related compounds that demonstrated cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Antimicrobial Efficacy:

- A research project evaluated the antimicrobial efficacy of PTMSA derivatives against multidrug-resistant strains. Results indicated that certain modifications to the TMS group enhanced antibacterial potency, making them viable candidates for further development as therapeutic agents.

-

Cancer Research:

- A series of experiments conducted on PTMSA revealed its potential as a lead compound in anticancer drug discovery. The study highlighted the importance of structural modifications in increasing selectivity towards cancerous cells while minimizing toxicity to normal cells.

Applications in Drug Development

The unique properties of PTMSA make it a valuable scaffold for drug development. Its ability to serve as a precursor for synthesizing more complex molecules allows researchers to explore various pharmacological profiles.

Potential Applications:

- Development of novel antimicrobial agents targeting resistant bacteria.

- Synthesis of anticancer drugs with improved efficacy and selectivity.

- Exploration in fragment-based drug discovery (FBDD), leveraging its structural features for binding interactions with target proteins.

Propriétés

IUPAC Name |

trimethyl(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXCCMXZQWTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176086 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2170-06-1 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.